Welcome to the BenchChem Online Store!
molecular formula C10H18O5 B8531765 Dibutyl dicarbonate CAS No. 4525-32-0

Dibutyl dicarbonate

Cat. No. B8531765
M. Wt: 218.25 g/mol
InChI Key: YAGCIXJCAUGCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07112598B2

Procedure details

A solution of dibutyl dicarbonate (25.0 g, 116 mmol) in tetrahydrofuran (40 ml) was added to a solution of 2-(isopropylamino)ethanol (10.0 g, 96.9 mmol) in tetrahydrofuran (60 ml) under ice-cooling. The mixture was stirred at room temperature for 3.5 hours, then a 10% aqueous citric acid solution (500 ml) was added to the reaction mixture, and the whole was extracted with ethyl acetate (500 ml). The organic layer was washed with saturated brine (500 ml) and dehydrated with anhydrous magnesium sulfate. Ethyl acetate was evaporated under reduced pressure, and the obtained oily matter was purified by silica gel column chromatography (mobile phase: hexane/ethyl acetate=1/1) to give 24.0 g (quantitatively) of the target compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(OCCCC)=O)(OCCCC)=[O:2].[CH:16]([NH:19][CH2:20][CH2:21][OH:22])([CH3:18])[CH3:17].C(O)(=O)[CH2:24][C:25]([CH2:30]C(O)=O)([C:27](O)=O)[OH:26]>O1CCCC1>[C:25]([O:26][C:1]([N:19]([CH2:20][CH2:21][OH:22])[CH:16]([CH3:18])[CH3:17])=[O:2])([CH3:24])([CH3:27])[CH3:30]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)(OCCCC)OC(=O)OCCCC
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)NCCO
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with ethyl acetate (500 ml)
WASH
Type
WASH
Details
The organic layer was washed with saturated brine (500 ml)
CUSTOM
Type
CUSTOM
Details
Ethyl acetate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained oily matter was purified by silica gel column chromatography (mobile phase: hexane/ethyl acetate=1/1)
CUSTOM
Type
CUSTOM
Details
to give 24.0 g (quantitatively) of the target compound

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N(C(C)C)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.